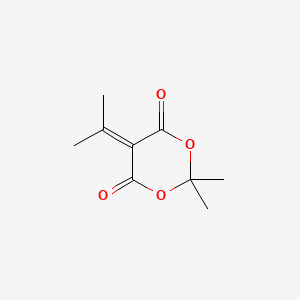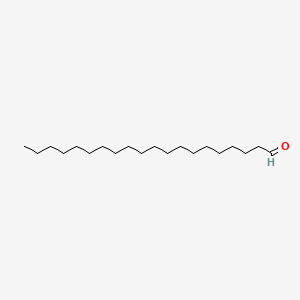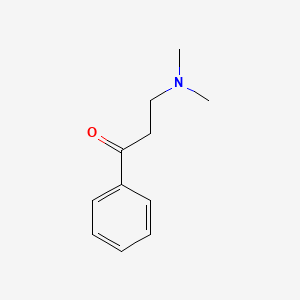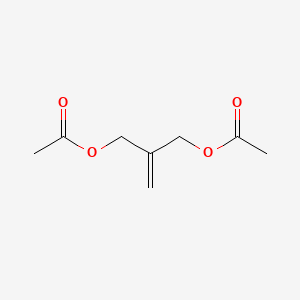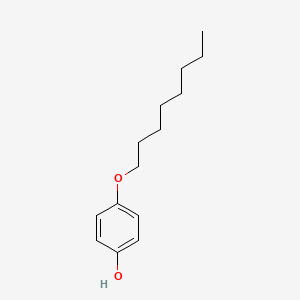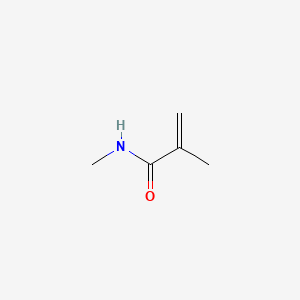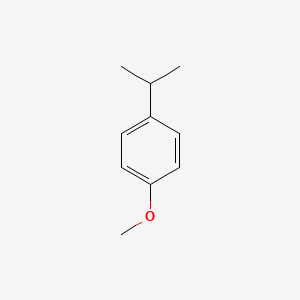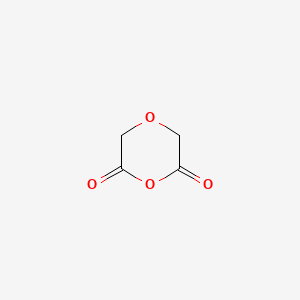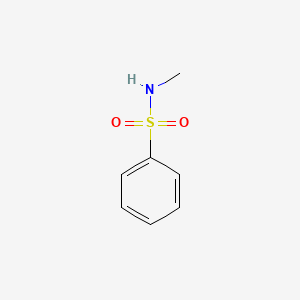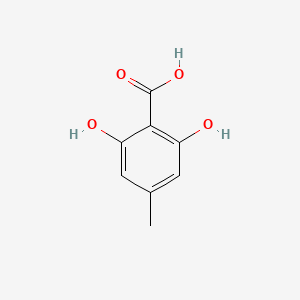
2,6-Dihydroxy-4-methylbenzoic acid
概要
説明
2,6-Dihydroxy-4-methylbenzoic acid, also known as Orsellinic acid, is a fungal metabolite and benzoic acid derivative with antioxidant and neuroprotective activities . It has the molecular formula C8H8O4 and a molecular weight of 168.1467 .
Synthesis Analysis
The synthesis of 2,6-Dihydroxybenzoic acid can be achieved through the enzymatic carboxylation of resorcinol using gaseous CO2 in an aqueous triethanolamine phase . An adsorption-based in situ product removal was demonstrated to improve the reaction yield, which is limited by an unfavorable thermodynamic equilibrium . This method enabled achieving reaction yields above 80% .Molecular Structure Analysis
The molecular structure of 2,6-Dihydroxy-4-methylbenzoic acid includes a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .Chemical Reactions Analysis
The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid (2,6-DHBA) using gaseous CO2 in an aqueous triethanolamine phase is a key reaction . The reaction yield, which is limited by an unfavorable thermodynamic equilibrium, can be improved by an adsorption-based in situ product removal .Physical And Chemical Properties Analysis
2,6-Dihydroxy-4-methylbenzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 168.15 and a melting point of 165 - 166 degrees Celsius .科学的研究の応用
Application 1: Adsorbent-based downstream-processing of the decarboxylase-based synthesis
- Scientific Field : Chemistry, specifically Organic & Bioorganic Chemistry .
- Summary of the Application : This research focuses on the adsorbent-based downstream-processing of the decarboxylase-based synthesis of 2,6-dihydroxy-4-methylbenzoic acid .
- Methods of Application or Experimental Procedures : The study involves the use of anion–exchange resins and nonionic resins in the synthesis process . The characteristics of these resin beads, such as their total ion exchange capacity, surface area, effective size, mesh size, and particle size distribution, are crucial to the process .
- Results or Outcomes : The study does not provide specific quantitative data or statistical analyses in the search results .
Application 2: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2
- Scientific Field : Biocatalysis .
- Summary of the Application : This research focuses on the enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid (2,6-DHBA) using gaseous CO2 in an aqueous triethanolamine phase .
- Methods of Application or Experimental Procedures : The study involves the use of an adsorption-based in situ product removal process. The aim is to improve the reaction yield, which is limited by an unfavorable thermodynamic equilibrium .
- Results or Outcomes : The application of a suitable adsorber was successfully demonstrated. This enabled achieving reaction yields above 80% using the adsorber for in situ product removal .
Safety And Hazards
将来の方向性
The synthesis of 2,6-Dihydroxy-4-methylbenzoic acid using decarboxylase-catalyzed carboxylation represents a promising direction for future research . The use of an adsorption-based in situ product removal to improve the reaction yield is a significant advancement . Further optimization of this process could lead to more efficient production methods for this compound.
特性
IUPAC Name |
2,6-dihydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZAVRDNSPUMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197387 | |
| Record name | gamma-Resorcylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxy-4-methylbenzoic acid | |
CAS RN |
480-67-1 | |
| Record name | 2,6-Dihydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Resorcylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Resorcylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




